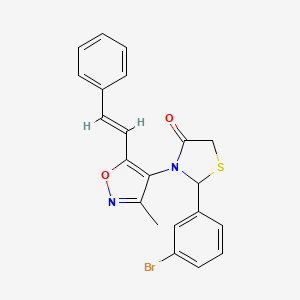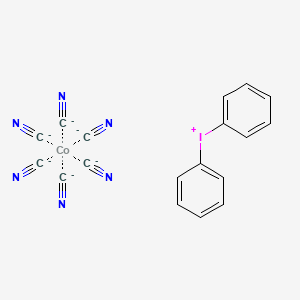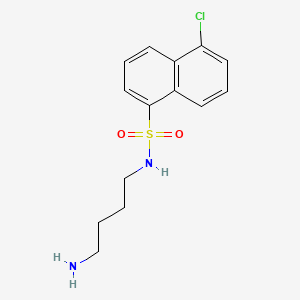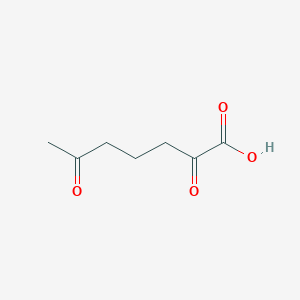![molecular formula C15H22N4O3 B14428100 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide CAS No. 83800-50-4](/img/structure/B14428100.png)
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes both acetamido and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide typically involves multiple steps. One common method starts with the acylation of an amino group using acetic anhydride to form the acetamido group. The subsequent steps involve the introduction of the aminoethyl group and the formation of the benzamide structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The acetamido and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetamido-3-[(2-ethylbutanoyl)amino]benzoic acid
- 4-Amino-N-(2-(diethylamino)ethyl)benzamide sulfate
Uniqueness
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
83800-50-4 |
|---|---|
Formule moléculaire |
C15H22N4O3 |
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
4-acetamido-N-[2-[(4-amino-3-oxobutyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)19-13-4-2-12(3-5-13)15(22)18-9-8-17-7-6-14(21)10-16/h2-5,17H,6-10,16H2,1H3,(H,18,22)(H,19,20) |
Clé InChI |
GWMDVPDURPDNAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNCCC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)






![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)

